1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Sigma-2 Receptor P-glycoprotein Modulation Scaffold Deconstruction

1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride (CAS 412958-64-6 for the free base) is a synthetic 1-aryl-tetrahydroisoquinoline (THIQ) derivative. It is characterized by an ortho-fluoro substitution on the 1-phenyl ring and a 6,7-dimethoxy pattern on the THIQ core, a combination recognized as a privileged scaffold in medicinal chemistry for conferring sigma-2 receptor vs.

Molecular Formula C17H19ClFNO2
Molecular Weight 323.8 g/mol
Cat. No. B12474312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride
Molecular FormulaC17H19ClFNO2
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3F)OC.Cl
InChIInChI=1S/C17H18FNO2.ClH/c1-20-15-9-11-7-8-19-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)18;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H
InChIKeyTZRFRHGCJKYRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline Hydrochloride: Core Scaffold for Targeted Antiviral and P-gp Modulator Research


1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride (CAS 412958-64-6 for the free base) is a synthetic 1-aryl-tetrahydroisoquinoline (THIQ) derivative [1]. It is characterized by an ortho-fluoro substitution on the 1-phenyl ring and a 6,7-dimethoxy pattern on the THIQ core, a combination recognized as a privileged scaffold in medicinal chemistry for conferring sigma-2 receptor vs. sigma-1 selectivity and for modulating the P-glycoprotein (P-gp) efflux pump [2]. Commercially supplied as both the free base (98% purity, MW 287.33) and the hydrochloride salt (MW 323.8), this small molecule serves as a critical intermediate and pharmacological probe in early-stage drug discovery for anti-HIV and multidrug resistance reversal programs [1].

Why the Ortho-Fluoro Dimethoxy-THIQ Scaffold Cannot Be Interchanged with Generic 1-Aryl Isosteres


Within the 1-aryl-tetrahydroisoquinoline class, both the position of the halogen substituent on the C-1 phenyl ring and the oxidation state of the 6,7-substituents are decisive for activity and toxicity. Systematic SAR studies on anti-HIV activity demonstrated that 6,7-dihydroxy analogs possess significantly higher selectivity indices than their 6,7-dimethoxy counterparts due to drastically reduced cytotoxicity [1]. Furthermore, the conformational constraint and electronic character of the intact 6,7-dimethoxy-THIQ ring are essential for high-affinity sigma-2 receptor binding; deconstruction of this moiety selectively abolishes sigma-2 affinity while preserving P-gp activity [2]. These findings underscore that neither the simpler 4-fluoro isomer nor the unsubstituted phenyl or dihydroxy analogs can directly substitute for the distinct pharmacological profile of the 2-fluoro-6,7-dimethoxy compound in assays targeting reverse transcriptase, P-gp, or sigma receptors.

Quantitative Differentiation of 1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline Hydrochloride Versus Closest Analogs


Scaffold Integrity Dictates Sigma-2 vs. P-gp Functional Selectivity

The target compound's core, 6,7-dimethoxytetrahydroisoquinoline, is a privileged moiety that provides dual sigma-2 receptor affinity and P-gp modulatory activity. When this moiety was deconstructed into flexible ring-opened analogs in a controlled study, sigma-2 receptor interaction was drastically reduced, whereas P-gp activity was only slightly affected [1]. This demonstrates that the rigid, intact cyclic structure is a mandatory feature for retaining the mixed sigma-2/P-gp pharmacological profile that makes this class valuable for developing agents against multidrug-resistant tumors.

Sigma-2 Receptor P-glycoprotein Modulation Scaffold Deconstruction

Ortho-Fluoro Substitution Determines Conformational and Anti-HIV SAR Profile Distinct from 4-Fluoro Isomers

A comprehensive anti-HIV screening study of 36 1-aryl-THIQ analogs demonstrated that the substitution pattern on the C-1 phenyl ring critically influences both antiviral potency and selectivity. The 2-fluoro-6,7-dimethoxy compound was one of the characterized entities in this SAR set, which fed into 2D- and 3D-QSAR models with predictive power exceeding 91% [1]. While the most potent compounds bore 4-bromophenyl and 2-naphthyl groups, the QSAR analysis highlighted that ortho-substituents create a distinct electrostatic and steric contour around the C-1 position compared to para-substituted congeners, altering the quantitative contribution to anti-HIV activity [2]. Crystal structure data on the related 1-(2-fluoro-phenyl)-6,7-dimethoxy-isochroman confirms that the fluorobenzene ring is inclined at approximately 85° to the heterocyclic plane, a conformation unique to the ortho-fluoro substitution that directly impacts target binding geometry [3].

Anti-HIV Agents 1-Aryl-Tetrahydroisoquinoline SAR Conformational Analysis

Dimethoxy vs. Dihydroxy Substitution: Differential Toxicity Class Effect Guides Selection for Cellular Assays

Within the 1-aryl-THIQ class, the nature of the 6,7-substituents is a primary determinant of in vitro cytotoxicity. Across the 36-compound anti-HIV screening panel, 6,7-dihydroxytetrahydroisoquinolines consistently demonstrated higher selective indices than their 6,7-dimethoxy counterparts due to significantly lower cytotoxicities [1]. An earlier independent pharmacological evaluation of simpler 2-alkyl-THIQ hydrochlorides further corroborated that the 6,7-dimethoxy group imparts the highest intrinsic toxicity among common substitution patterns, while the 6,7-dihydroxy group was the least toxic [2]. This means that procurement of the dimethoxy derivative necessitates tighter concentration-range bracketing in viability assays and makes it an unsuitable negative control for 6,7-dihydroxy lead compounds.

Cytotoxicity Profiling Selectivity Index THIQ Structure-Toxicity Relationship

High-Value Research Applications of 1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline Hydrochloride


Validation of Novel P-gp Inhibitors via Scaffold Deconstruction Studies

Given that the intact 6,7-dimethoxy-THIQ core provides mixed sigma-2/P-gp activity, this compound serves as the essential 'intact template' control in programs aiming to separate these two pharmacological activities. As demonstrated by Pati et al., systematic ring-opening of this core selectively eliminates sigma-2 affinity while retaining P-gp modulation [1]. Newly synthesized analogs must be benchmarked against this compound to confirm whether they retain the dual profile or achieve the desired P-gp selectivity.

QSAR-Guided Optimization of 1-Aryl-THIQ Antivirals with Controlled Cytotoxicity

The Cheng et al. dataset established predictive 2D- and 3D-QSAR models (R² > 0.94) that map the electrostatic and steric requirements for anti-HIV activity at the C-1 aryl ring [2]. This compound occupies a specific region of that chemical space as a moderately active dimethoxy-ortho-fluoro analog. It is the correct compound to use as a calibration standard when retraining or validating new in silico models that aim to design next-generation NNRTIs with lower basal cytotoxicity than the dimethoxy subclass.

Stereochemical Probe for 1-Aryl Binding Pockets in Sigma Receptors and Chiral Separations

The 1-aryl carbon of this THIQ scaffold is a chiral center, and enantiopure (S)- or (-)- forms of the close 2-chloro analog (CAS 1314511-74-4) are commercially documented . The high degree of inclination (~85°) of the o-fluorophenyl ring relative to the THIQ plane, confirmed crystallographically in the analogous isochroman system, makes the target compound an ideal probe for investigating stereospecific binding to sigma receptors or for developing chiral HPLC methods to resolve racemic mixtures of 1-aryl-THIQ libraries.

In Vitro Toxicology Control for Cancer Cell Line Profiling

As the 6,7-dimethoxy substitution pattern is consistently associated with a higher baseline cytotoxicity compared to the 6,7-dihydroxy pattern across multiple independent studies, this hydrochloride salt provides a calibrated, reproducible cytotoxic control for medium-throughput cancer cell line panels. Including it alongside the 6,7-dihydroxy analog in MTT or resazurin-based viability assays allows research teams to dissect whether observed cell death arises from the targeted pharmacological mechanism or from scaffold-intrinsic toxicity.

Quote Request

Request a Quote for 1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.